An In-depth Technical Guide to 3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one: A Theoretical and Analog-Based Examination
An In-depth Technical Guide to 3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one: A Theoretical and Analog-Based Examination
Disclaimer: The molecule 3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one is a highly specific and complex chemical structure for which no direct experimental data appears in publicly accessible chemical databases and literature as of early 2026. This guide has been constructed by analyzing its constituent structural features, drawing parallels to known analogous compounds, and applying fundamental principles of organic chemistry. The content herein is intended for theoretical and exploratory purposes for researchers, scientists, and drug development professionals. All proposed properties and protocols are inferential and require experimental validation.
Introduction and Structural Rationale
3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one represents a unique and synthetically challenging molecular architecture. Its core is a tricyclo[5.2.2.02,6]undecane framework, a strained polycyclic system. The introduction of a diazene moiety (at positions 3 and 4), a ketone (at position 5), and a bridgehead double bond (between C2 and C6) creates a molecule of significant academic interest.
The defining feature of this molecule is the C2=C6 double bond. According to Bredt's Rule, the formation of a double bond at a bridgehead carbon is unfavorable in small, rigid bicyclic systems due to the geometric impossibility of achieving a planar arrangement of the atoms involved, which would induce excessive ring strain. The tricyclo[5.2.2.02,6]undecane system, while larger than simple bicycloalkanes, is still highly constrained. The existence and stability of this molecule would therefore be a significant test of the limits of Bredt's Rule and could exhibit unusual reactivity.
This guide will explore the theoretical chemical structure, predict key physicochemical properties based on analogous structures, propose a conceptual synthetic pathway, and discuss potential applications, particularly in the realm of bioorthogonal chemistry and drug discovery.
Predicted Chemical Structure and Properties
The structure combines a rigid carbon skeleton with reactive functional groups. The diazene and ketone groups are positioned in a way that suggests potential for intramolecular interactions and unique electronic properties.
Molecular Structure
The IUPAC name defines a precise connectivity:
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Core Scaffold: A tricyclic system of 11 atoms (undecane).
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Bridging: The main ring has 5 atoms. It is bridged by two separate 2-atom bridges originating from the same two bridgehead carbons. An additional zero-atom bridge (a direct bond) exists between positions 2 and 6.
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Heteroatoms: Nitrogen atoms replace carbons at positions 3 and 4.
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Functional Groups: A double bond exists between the bridgehead carbons C2 and C6. A carbonyl group (ketone) is present at position 5.
Predicted Physicochemical Properties
The following properties are estimated based on the functional groups present and the molecular weight. These are not experimental values and should be treated as such.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C9H10N2O | Derived from the undecane skeleton with specified substitutions. |
| Molecular Weight | ~178.19 g/mol | Sum of atomic weights of the constituent atoms. |
| Physical State | Likely a crystalline solid at room temperature. | The rigid, polycyclic structure and polar functional groups would favor a solid state. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | The ketone and diazene groups offer hydrogen bond accepting capabilities, but the large hydrocarbon framework limits aqueous solubility. Expected solubility in solvents like DMSO, DMF, and chloroform. |
| Stability | Potentially unstable. | The primary cause of instability would be the high ring strain from the bridgehead double bond (violation of Bredt's Rule). The molecule may be prone to rearrangement or decomposition. |
| Reactivity | High reactivity centered at the C=C and N=N bonds. | The strained double bond would be highly susceptible to addition reactions. The diazene could undergo cycloreversion (releasing N2) upon thermal or photochemical stimulation. |
Conceptual Synthetic Strategy
A plausible, albeit challenging, synthetic route would likely involve a multi-step sequence starting from a more accessible bicyclic precursor. A key step would be a cycloaddition reaction to construct the third ring and introduce the diazene functionality, followed by the difficult installation of the bridgehead double bond.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the most strained or complex features first.
Caption: Retrosynthetic analysis for the target molecule.
Step-by-Step Conceptual Protocol
This protocol is hypothetical and outlines a general approach. Each step would require extensive optimization and characterization.
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Synthesis of Bicyclic Diene Precursor:
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Objective: To create a suitable bicyclo[2.2.2]octadiene derivative which will serve as the diene in the subsequent Diels-Alder reaction.
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Causality: The bicyclo[2.2.2]octane framework provides the correct stereochemical and geometric foundation for building the final tricyclic system.
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Procedure:
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Start with a commercially available precursor, such as bicyclo[2.2.2]oct-5-en-2-one.
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Protect the ketone functional group (e.g., as a ketal) to prevent unwanted side reactions.
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Introduce a second double bond through a sequence of reactions, for example, via bromination and subsequent elimination, to form a bicyclo[2.2.2]octa-2,5-diene derivative.
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Deprotect the ketone to yield the required bicyclic diene ketone.
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Diels-Alder Cycloaddition:
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Objective: To form the third ring containing the nitrogen atoms.
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Causality: A [4+2] cycloaddition between the synthesized diene and a suitable dienophile is a classic and efficient method for forming six-membered rings.
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Procedure:
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Dissolve the bicyclic diene ketone in an appropriate solvent (e.g., toluene or dichloromethane).
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Add a dienophile such as diethyl azodicarboxylate (DEAD) or a related azo-compound.
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, purify the resulting tricyclic adduct using column chromatography. This adduct is the saturated tricyclic precursor.
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Formation of the Bridgehead Double Bond:
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Objective: To introduce the highly strained C2=C6 double bond. This is the most challenging step.
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Causality: Standard elimination reactions are unlikely to work due to the geometric constraints. A more specialized method is required, potentially involving radical or carbene intermediates, or elimination from a precursor with excellent leaving groups at the bridgehead positions.
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Procedure (Corey-Winter Olefination or similar):
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Convert the ketone at C5 to a thioketal.
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Transform the adjacent carbons (now part of the diazene-containing ring) into a cyclic thionocarbonate.
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Treat the thionocarbonate with a phosphite reagent (e.g., triethyl phosphite) at elevated temperatures. This can induce a stereospecific elimination to form the double bond, though success is not guaranteed for a bridgehead system.
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Purification of the final product would be critical, likely requiring advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) due to potential instability.
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Potential Applications and Future Directions
Despite its likely instability, the unique structure of 3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one suggests several high-impact research applications.
Bioorthogonal Chemistry
The strained C=C double bond could be an exceptional dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions. This is a cornerstone of bioorthogonal chemistry, used for labeling and tracking biomolecules in living systems.
Caption: Proposed IEDDA reaction for bioorthogonal labeling.
The high strain energy of the double bond would be released upon reaction, leading to an extremely fast reaction rate, which is highly desirable for in-vivo applications.
Mechanistic Studies
The molecule serves as a fascinating subject for studying the limits of chemical bonding and stability. Experimental validation of its synthesis (or failure thereof) would provide valuable data on the energetic penalties of violating Bredt's Rule in this specific polycyclic system. Computational chemistry could be used to model its electronic structure, stability, and reaction pathways.
Precursor for Novel Scaffolds
If the molecule can be synthesized, the controlled release of N2 from the diazene moiety via photolysis or thermolysis could generate a highly reactive diradical intermediate. This intermediate could then undergo intramolecular rearrangements to form new, complex carbocyclic skeletons that would be difficult to access through other means. This makes it a potential precursor for generating novel molecular scaffolds for drug discovery programs.
Conclusion
3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one is a molecule that pushes the boundaries of known organic structures. While its existence is not yet confirmed in the literature, its theoretical analysis provides a rich ground for scientific inquiry. The formidable synthetic challenge of creating its strained bridgehead double bond is matched by its potential utility in cutting-edge fields like bioorthogonal chemistry and materials science. The conceptual framework provided in this guide aims to inspire and inform researchers dedicated to exploring the frontiers of chemical synthesis and reactivity. Experimental investigation is the necessary next step to transform this intriguing chemical concept into a tangible reality.
References
As this specific molecule is not documented, this reference list provides access to the foundational concepts and related compounds discussed in the guide.
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Bredt's Rule: Provides a detailed explanation of the principles governing the formation of double bonds
- Source: Wikipedia
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URL: [Link]
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Inverse-electron-demand Diels-Alder reaction: A comprehensive overview of the IEDDA reaction, a key tool in bioorthogonal chemistry.
- Source: Wikipedia
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URL: [Link]
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Bioorthogonal Chemistry: A scholarly review article discussing the principles and applic
- Source: Annual Review of Biochemistry
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URL: [Link]
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PubChem: A major public database for chemical information. A search for the target molecule and its fragments can be conducted here.
- Source: National Center for Biotechnology Inform
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URL: [Link]
